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Compound of Interest

Compound Name: (R)-Methyl 3-aminobutanoate

Cat. No.: B025519

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
molecule (R)-Methyl 3-aminobutanoate. The document presents nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by
detailed experimental protocols. This information is critical for the identification,
characterization, and quality control of this compound in research and drug development
settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Methyl 3-
aminobutanoate. Note that for most standard spectroscopic techniques (NMR in achiral
solvents, IR, MS), the data for the (R)-enantiomer is identical to that of the (S)-enantiomer and
the racemic mixture.

Table 1: *H NMR Spectroscopic Data for Methyl 3-aminobutanoate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
1.15 Doublet 3H CHs-CH
1.58 Singlet (broad) 2H -NH:z
2.30 Doublet of Doublets 1H -CH:z- (one proton)
2.44 Doublet of Doublets 1H -CH:- (one proton)
3.40 Multiplet 1H -CH-NH2z
3.67 Singlet 3H O-CHs

Solvent: CDCIs, Reference: TMS at 0.00 ppm

Table 2: 13C NMR Spectroscopic Data for Methyl 3-aminobutanoate

Chemical Shift (8) ppm Assighment
24.3 CHs-CH

43.1 _CHa-

45.1 -CH-NH2z
51.5 O-CHs

172.9 C=0 (Ester)

Solvent: CDClIs, Reference: CDCls at 77.16 ppm

Table 3: IR Spectroscopic Data for Methyl 3-aminobutanoate
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Wavenumber (cm~?) Intensity Assignment

3381, 3314 Medium N-H stretch (primary amine)
2969, 2931, 2875 Medium C-H stretch (aliphatic)

1735 Strong C=0 stretch (ester)

1590 Medium N-H bend (primary amine)
1459, 1375 Medium C-H bend

1289, 1173 Strong C-O stretch (ester)

Sample Preparation: Liquid film

Table 4: Mass Spectrometry Data for Methyl 3-aminobutanoate

miz Relative Intensity (%) Assighment

117 5 [M]* (Molecular lon)
102 100 [M - CHs]*

38 15 [M - CaHs]*

74 80 [M - CsHs]*

58 20 [M - C2H302]*

44 95 [CH3-CH=NH2]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are
representative of standard practices for the analysis of small organic molecules like (R)-Methyl
3-aminobutanoate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation:

o Approximately 5-10 mg of (R)-Methyl 3-aminobutanoate was dissolved in ~0.6 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

o The solution was transferred to a 5 mm NMR tube.

e Instrumentation and Data Acquisition:

[¢]

1H and 13C NMR spectra were acquired on a 400 MHz NMR spectrometer.

o For 'H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an
acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were
accumulated.

o For 3C NMR, a proton-decoupled pulse sequence was used with a spectral width of 250
ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans
were accumulated.

o The free induction decay (FID) was Fourier transformed after applying an exponential line
broadening of 0.3 Hz for *H and 1.0 Hz for 13C.

2.2 Infrared (IR) Spectroscopy
e Sample Preparation:

o Adrop of neat (R)-Methyl 3-aminobutanoate was placed between two potassium
bromide (KBr) salt plates to form a thin liquid film.

 Instrumentation and Data Acquisition:
o The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
o The spectrum was scanned from 4000 to 400 cm~1.

o A background spectrum of the clean KBr plates was recorded and automatically
subtracted from the sample spectrum.
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o The final spectrum was an average of 16 scans with a resolution of 4 cm~1.

2.3 Mass Spectrometry (MS)

e Sample Introduction and lonization:

o Adilute solution of (R)-Methyl 3-aminobutanoate in methanol was introduced into the

mass spectrometer via direct injection.

o Electron ionization (EI) was performed at 70 eV.

e Mass Analysis:

o The mass spectrum was obtained using a quadrupole mass analyzer.

o The analyzer was scanned over a mass-to-charge (m/z) range of 10 to 200.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-

Methyl 3-aminobutanoate.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides foundational spectroscopic data and methodologies essential for the
confident use of (R)-Methyl 3-aminobutanoate in scientific applications. The presented data
and protocols are intended to support researchers in confirming the identity and purity of this
compound, thereby ensuring the reliability and reproducibility of their experimental results.

« To cite this document: BenchChem. [Spectroscopic Data for (R)-Methyl 3-aminobutanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025519#spectroscopic-data-for-r-methyl-3-
aminobutanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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